Rosiglitazone-D5 maleate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rosiglitazone is a selective ligand of PPARγ, and has no PPARα-binding action . It is used to treat a type of diabetes mellitus called type 2 diabetes .

Synthesis Analysis

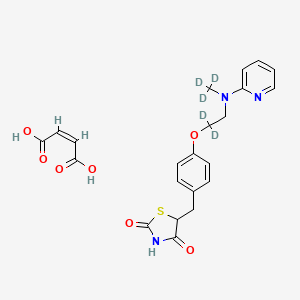

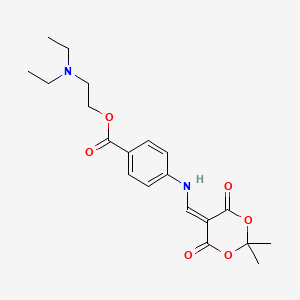

Rosiglitazone-d5 (maleate) is the deuterium labeled Rosiglitazone maleate . High-performance liquid chromatography (HPLC) analyses were performed according to a previously reported method .Molecular Structure Analysis

Rosiglitazone-d5 (maleate) is the deuterium labeled Rosiglitazone maleate . The molecular weight is 473.5 g/mol . The empirical formula is C18H19N3O3S · C4H4O4 .Chemical Reactions Analysis

Rosiglitazone is an anti-diabetic drug in the thiazolidinedione class of drugs . It is marketed by the pharmaceutical company GlaxoSmithKline as a stand-alone drug (Avandia) and in combination with metformin (Avandamet) or with glimepiride (Avandaryl) .Physical And Chemical Properties Analysis

Rosiglitazone is generally well tolerated . Despite rare individual reports of liver function abnormalities in rosiglitazone recipients, the incidence of these in clinical trials (≤2 years’ duration) was similar to that in placebo and active comparator groups .科学的研究の応用

Antidiabetic and Antineoplastic Potential

- Antidiabetic Properties : Rosiglitazone maleate, a thiazolidinedione, exhibits antidiabetic properties by enhancing insulin sensitivity in muscle and adipose tissue and modulating insulin-responsive genes. This mechanism is significant in treating type 2 diabetes mellitus (Annals of Internal Medicine, 2000).

- Antineoplastic Activity : The compound also shows potential antineoplastic activity. It activates the peroxisome proliferator-activated receptor gamma (PPAR-gamma), inducing cell differentiation and inhibiting cell growth and angiogenesis, which could be relevant in cancer therapy (Definitions, 2020).

Pharmacological Formulation and Delivery

- Gastro Retentive Bilayer Floating Tablets : A study focused on formulating Rosiglitazone maleate into Gastroretentive bilayer floating tablets for controlled drug release over 24 hours, indicating its potential for sustained drug delivery systems (International Journal of Pharmaceutical & Biological Archive, 2012).

- Superporous Hydrogels for Drug Delivery : Superporous hydrogels were developed as a gastroretentive drug delivery system for Rosiglitazone maleate. These hydrogels exhibited pH-sensitive swelling behaviors and prolonged drug release characteristics in acidic environments, suggesting their applicability for gastric retention (DARU Journal of Pharmaceutical Sciences, 2010).

Analytical Methods

- Spectrophotometric Determination : A study outlined the use of hydrotropic solubilization for the spectrophotometric determination of Rosiglitazone maleate, indicating a methodology for accurate and eco-friendly analysis of the drug in pharmaceutical formulations (Indian Journal of Pharmaceutical Sciences, 2011).

Reproductive Health

- Treatment for Polycystic Ovary Syndrome (PCOS) : A case report showed that Rosiglitazone treatment improved insulin sensitivity, lowered serum testosterone, and resulted in spontaneous ovulation and conception in a woman with PCOS, suggesting its potential application in reproductive health (Fertility and sterility, 2001).

作用機序

Target of Action

Rosiglitazone-D5 Maleate primarily targets the intracellular receptor class of the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . PPARγ is a nuclear receptor that regulates gene expression and plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

This compound acts as a selective ligand of PPARγ . By binding to PPARγ, it activates this receptor, leading to changes in the expression of genes involved in glucose and lipid metabolism . This activation improves insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and liver .

Biochemical Pathways

The activation of PPARγ by this compound affects several biochemical pathways. It enhances insulin sensitivity and has an anti-inflammatory effect: nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on rosiglitazone . This modulation of biochemical pathways leads to improved glycemic control in adults with type 2 diabetes mellitus .

Pharmacokinetics

Following oral or intravenous administration of this compound, approximately 64% and 23% of the dose is eliminated in the urine and in the feces, respectively . The half-life of this compound is about 3-4 hours, independent of the dose . These ADME properties impact the bioavailability of the drug, influencing its therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action include improved insulin sensitivity and reduced inflammation. At the molecular level, it leads to the activation of PPARγ and the subsequent modulation of gene expression . At the cellular level, it results in decreased levels of nuclear factor kappa-B (NFκB) and increased levels of its inhibitor (IκB), indicating an anti-inflammatory effect .

特性

IUPAC Name |

(Z)-but-2-enedioic acid;5-[[4-[1,1-dideuterio-2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,11D2; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFUKZSWUHZXAV-APTGLFPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-({2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl}sulfanyl)hexyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2582246.png)

![1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone](/img/structure/B2582247.png)

![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2582250.png)

![2-Methoxy-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2582257.png)

![N-(1-cyanocyclobutyl)-N'-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide](/img/structure/B2582263.png)

![2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2582267.png)

![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2582268.png)